molecular formula C12H11ClN2O3S2 B6542892 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide CAS No. 1070964-93-0

2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide

Cat. No. B6542892
CAS RN: 1070964-93-0
M. Wt: 330.8 g/mol
InChI Key: YGXLADMETQDAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide (CTS) is a small molecule that has been studied for its potential applications in scientific research. CTS has been used in a variety of applications, including as a substrate for the synthesis of new compounds, as an inhibitor of enzymes, as an antioxidant, and as an anti-inflammatory agent.

Mechanism of Action

2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to act as an inhibitor of several enzymes, including cytochrome P450 enzymes and nitric oxide synthase. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Finally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to act as an anti-inflammatory agent, reducing the production of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects
2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on enzymes and oxidative stress, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. Finally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been shown to reduce the production of nitric oxide, which can be toxic to cells.

Advantages and Limitations for Lab Experiments

2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide can be used to study a variety of biochemical and physiological processes, including the effects of oxidative stress, the effects of drugs on the body, and the effects of inflammation. However, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide is not without its limitations. It is not soluble in organic solvents, and its effects on enzymes and physiological processes can be difficult to study.

Future Directions

There are several potential future directions for research into 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide. One potential direction is to further study its effects on enzymes and physiological processes. Additionally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide could be used to study the effects of various drugs on the body, as well as to study the effects of oxidative stress and inflammation. Finally, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide could be used as a substrate for the synthesis of new compounds, as well as for the development of new drugs.

Synthesis Methods

2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide is synthesized through a multi-step process that begins with the reaction of 2-chlorothiophene with 2-amino-5-chlorobenzene sulfonamide. This reaction produces a chlorosulfonamide intermediate, which is then reacted with acetic anhydride to form the desired product. The reaction is typically carried out in an aqueous solution at a temperature of approximately 200°C.

Scientific Research Applications

2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of new compounds, as an inhibitor of enzymes, as an antioxidant, and as an anti-inflammatory agent. In addition, 2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide has been used to study the effects of oxidative stress in cells, as well as to study the effects of drugs on the body.

properties

IUPAC Name

2-[4-[(5-chlorothiophen-2-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c13-10-5-6-12(19-10)20(17,18)15-9-3-1-8(2-4-9)7-11(14)16/h1-6,15H,7H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXLADMETQDAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)NS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-Chlorothiophene-2-sulfonamido)phenyl]acetamide

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